An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
2-(4-Fluorophenyl)cyclopropanamine and its salts are compounds of interest in medicinal chemistry, largely due to their structural similarity to known psychoactive compounds and their potential as enzyme inhibitors. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. This guide details a proposed synthetic route and outlines key characterization methodologies for the hydrochloride salt of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClFN | PubChem[1][2] |
| Molecular Weight | 187.64 g/mol | PubChem[1][2] |
| Appearance | White to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
| CAS Number | 879324-66-0 | PubChem[1] |
Synthesis Pathway
A plausible multi-step synthesis for trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is outlined below. This proposed pathway is based on established synthetic methodologies for structurally related compounds, particularly the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.[3][4][5] The synthesis commences with the formation of the corresponding cyclopropanecarboxylic acid, followed by its conversion to the amine via a Curtius rearrangement, and finally, formation of the hydrochloride salt.
Caption: Proposed multi-step synthesis of trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.
Proposed Experimental Protocols
Step 1: Synthesis of trans-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
A common route to this intermediate involves the cyclopropanation of 4-fluorocinnamic acid.[4]
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Materials: 4-Fluorocinnamic acid, diethyl ether, diazomethane solution (generated in situ from a precursor like Diazald®), palladium(II) acetate (catalyst).
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Procedure:
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Dissolve 4-fluorocinnamic acid in a suitable solvent such as diethyl ether.
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Add a catalytic amount of palladium(II) acetate.
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Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C with stirring.
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Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
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Quench any excess diazomethane by the careful addition of acetic acid.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid.
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Step 2: Formation of trans-2-(4-Fluorophenyl)cyclopropanecarbonyl Azide
The carboxylic acid is converted to the acyl azide, a key intermediate for the Curtius rearrangement.[5]
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Materials: trans-2-(4-Fluorophenyl)cyclopropanecarboxylic acid, thionyl chloride or oxalyl chloride, dry toluene, sodium azide.
-
Procedure:
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Reflux a solution of trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid and an excess of thionyl chloride in dry toluene for 2-3 hours.
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Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.
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Dissolve the crude acyl chloride in a dry, inert solvent like acetone or THF.
-
Add a solution of sodium azide in water dropwise at 0 °C.
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Stir the reaction mixture at room temperature for several hours.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.
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Step 3: Curtius Rearrangement and Hydrolysis
The acyl azide undergoes thermal rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.[5][6]
-
Materials: trans-2-(4-Fluorophenyl)cyclopropanecarbonyl azide, dry toluene, aqueous hydrochloric acid.
-
Procedure:
-
Heat a solution of the acyl azide in dry toluene to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the rearrangement is complete (monitored by TLC or IR spectroscopy), cool the reaction mixture.
-
Add aqueous hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate.
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After hydrolysis is complete, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude trans-2-(4-fluorophenyl)cyclopropanamine.
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Step 4: Hydrochloride Salt Formation
The final step involves the conversion of the free amine to its more stable hydrochloride salt.
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Materials: trans-2-(4-Fluorophenyl)cyclopropanamine, anhydrous diethyl ether or isopropanol, ethereal HCl or HCl gas.
-
Procedure:
-
Dissolve the crude amine in anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in ether or bubble HCl gas through the solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield trans-2-(4-fluorophenyl)cyclopropanamine hydrochloride.
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Characterization
A comprehensive characterization of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amine proton. The aromatic protons should appear as two doublets in the range of δ 7.0-7.3 ppm due to the para-substitution. The cyclopropyl protons will be in the upfield region, typically between δ 0.8-2.5 ppm, and will exhibit complex splitting patterns due to cis and trans coupling. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry), and the three carbons of the cyclopropyl ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. For the free base, 2-(4-fluorophenyl)cyclopropanamine, the expected molecular ion peak [M]⁺ would be at m/z 151.18. The fragmentation pattern would likely involve the loss of the amino group and fragmentation of the cyclopropyl ring.
Caption: Predicted mass fragmentation pathway for the molecular ion of 2-(4-Fluorophenyl)cyclopropanamine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the synthesized compound. A reversed-phase method would be suitable.
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Proposed HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the product, with the retention time depending on the exact gradient conditions. Impurities would appear as separate peaks.
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Biological Context: Monoamine Oxidase (MAO) Inhibition
Cyclopropylamines are a well-known class of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain, which is the mechanism of action for many antidepressant drugs.
The inhibition of MAO by cyclopropylamines is often irreversible and mechanism-based. The enzyme oxidizes the cyclopropylamine, leading to the opening of the cyclopropane ring and the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, thereby inactivating it.
Caption: Mechanism of irreversible inhibition of Monoamine Oxidase (MAO) by a cyclopropylamine.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. The outlined synthetic pathway leverages established chemical transformations, and the characterization methods described are standard for the structural elucidation and purity assessment of novel organic compounds. The potential of this molecule as a monoamine oxidase inhibitor highlights its relevance in the field of medicinal chemistry and drug development. Further experimental validation of the proposed protocols and a thorough investigation of the compound's biological activity are warranted.
References
- 1. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
